

# Experimental Protocols for Reactions of (Tetrahydro-pyran-4-ylidene)-acetic acid

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## Compound of Interest

Compound Name: (Tetrahydro-pyran-4-ylidene)-acetic acid

Cat. No.: B164683

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**(Tetrahydro-pyran-4-ylidene)-acetic acid** is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure, featuring a tetrahydropyran ring, an exocyclic  $\alpha,\beta$ -unsaturated carboxylic acid, offers two primary sites for chemical modification: the carboxylic acid group and the carbon-carbon double bond. This guide provides detailed experimental protocols for the synthesis and key transformations of this compound, grounded in established chemical principles.

The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous natural products and pharmaceutical agents, often imparting improved aqueous solubility and favorable metabolic properties. The exocyclic alkene provides a rigid linker for positioning functional groups, while the carboxylic acid serves as a versatile handle for forming esters, amides, and other derivatives.

## Physical & Chemical Properties:

- Molecular Formula: C<sub>7</sub>H<sub>10</sub>O<sub>3</sub>[\[1\]](#)
- Molecular Weight: 142.15 g/mol [\[2\]](#)
- Melting Point: 84-85 °C[\[3\]](#)
- Boiling Point (Predicted): 310.6±35.0 °C[\[3\]](#)

- pKa (Predicted): 3.82±0.41[3]

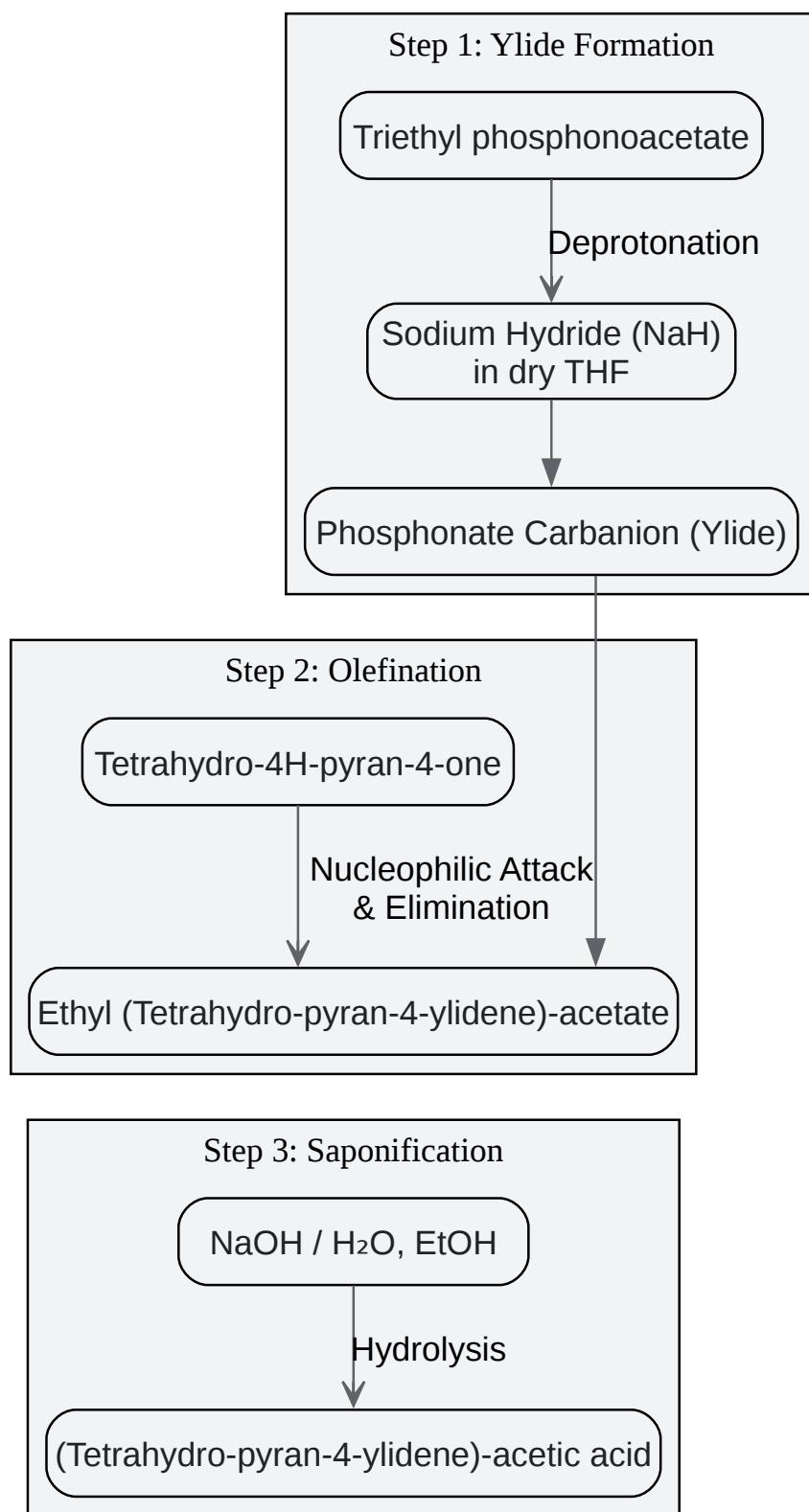
## PART I: Synthesis of (Tetrahydro-pyran-4-ylidene)-acetic acid

The most reliable and stereoselective method for synthesizing the target compound is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone. Compared to the classical Wittig reaction, the HWE modification offers significant advantages: the phosphonate carbanion is more nucleophilic, and the water-soluble phosphate byproduct greatly simplifies purification. [4][5] The HWE reaction typically yields the thermodynamically more stable (E)-alkene with high selectivity.[6][7]

### Protocol 1: Horner-Wadsworth-Emmons Olefination

This protocol details the reaction between triethyl phosphonoacetate and tetrahydro-4H-pyran-4-one to yield **(Tetrahydro-pyran-4-ylidene)-acetic acid** ethyl ester, followed by saponification to the desired carboxylic acid.

Workflow Diagram: HWE Synthesis

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Caption: Workflow for the synthesis of **(Tetrahydro-pyran-4-ylidene)-acetic acid**.

## Materials &amp; Reagents:

Reagent	M.W.	Amount (mmol)	Equiv.	Mass / Volume
<b>Sodium Hydride (60% disp.)</b>	<b>24.00</b>	<b>22.0</b>	<b>1.1</b>	<b>0.88 g</b>
Triethyl phosphonoacetate	224.16	20.0	1.0	4.48 g (3.98 mL)
Tetrahydro-4H-pyran-4-one	100.12	20.0	1.0	2.00 g (1.85 mL)
Tetrahydrofuran (THF), dry	-	-	-	100 mL
Sodium Hydroxide (NaOH)	40.00	40.0	2.0	1.60 g
Ethanol (EtOH)	-	-	-	50 mL
Water (H <sub>2</sub> O)	-	-	-	50 mL

| 2M Hydrochloric Acid (HCl) | - | - | - | As needed |

## Step-by-Step Procedure:

- Ylide Formation: To a flame-dried three-neck round-bottom flask under an inert atmosphere (N<sub>2</sub> or Ar), add sodium hydride (0.88 g, 22.0 mmol). Suspend the NaH in 50 mL of dry THF. Cool the suspension to 0 °C using an ice bath.
- Add triethyl phosphonoacetate (3.98 mL, 20.0 mmol) dropwise to the stirred suspension over 15 minutes.
  - Causality Insight: The hydride base deprotonates the α-carbon of the phosphonate, which is acidic due to the adjacent phosphonate and ester groups, forming the highly

nucleophilic phosphonate carbanion.[4]

- Allow the mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, and the solution may become clearer.
- Olefination Reaction: Cool the reaction mixture back to 0 °C. Add a solution of tetrahydro-4H-pyran-4-one (2.00 g, 20.0 mmol) in 20 mL of dry THF dropwise over 20 minutes.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
- Work-up (Ester): Quench the reaction by carefully adding 50 mL of saturated aqueous NH<sub>4</sub>Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
- Saponification: Dissolve the crude ester in a mixture of ethanol (50 mL) and water (50 mL). Add sodium hydroxide (1.60 g, 40.0 mmol) and heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting ester is consumed.
- Work-up (Acid): Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.
- Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl. A white precipitate of **(Tetrahydro-pyran-4-ylidene)-acetic acid** will form.
- Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from a hexane/ethyl acetate mixture.[3]

## PART II: Reactions at the Carboxylic Acid Moiety

The carboxylic acid is a versatile functional group for derivatization, most commonly through esterification and amidation.

## Protocol 2: Fischer Esterification (Methyl Ester Synthesis)

This protocol describes the acid-catalyzed esterification with methanol. This is a classic, equilibrium-driven process. Using a large excess of the alcohol (methanol, which also serves as the solvent) drives the equilibrium towards the product.

Materials & Reagents:

Reagent	M.W.	Amount (mmol)	Equiv.	Mass / Volume
(Tetrahydro-pyran-4-ylidene)-acetic acid	142.15	5.0	1.0	0.71 g
Methanol (MeOH), anhydrous	-	-	-	25 mL

| Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>), conc. | 98.08 | - | cat. | 2-3 drops |

Step-by-Step Procedure:

- Reaction Setup: In a round-bottom flask, dissolve **(Tetrahydro-pyran-4-ylidene)-acetic acid** (0.71 g, 5.0 mmol) in anhydrous methanol (25 mL).
- Carefully add 2-3 drops of concentrated sulfuric acid to the solution.
- Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor reaction completion via TLC.
- Work-up: Cool the reaction to room temperature and remove the bulk of the methanol under reduced pressure.

- Dilute the residue with ethyl acetate (50 mL) and wash with saturated aqueous  $\text{NaHCO}_3$  solution (2 x 20 mL) to neutralize the acid catalyst, followed by brine (20 mL).
- Purification: Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate in vacuo. The resulting crude methyl ester can be purified by flash column chromatography on silica gel.

## Protocol 3: Amidation via Carbodiimide Coupling

Direct amidation is often performed using coupling agents to avoid the harsh conditions of forming an acid chloride. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common water-soluble coupling agent that facilitates amide bond formation under mild conditions.

### Workflow Diagram: Amidation Protocol



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Caption: General workflow for EDC-mediated amidation.

Materials & Reagents:

Reagent	M.W.	Amount (mmol)	Equiv.	Mass / Volume
(Tetrahydro-pyran-4-ylidene)-acetic acid	142.15	2.0	1.0	0.284 g
Benzylamine (example amine)	107.15	2.2	1.1	0.236 g (0.24 mL)
EDC·HCl	191.70	2.4	1.2	0.460 g
HOBt (Hydroxybenzotriazole)	135.13	2.4	1.2	0.324 g
Dichloromethane (DCM), dry	-	-	-	20 mL

| Triethylamine (TEA) or DIPEA | 101.19 | 4.0 | 2.0 | 0.405 g (0.56 mL) |

#### Step-by-Step Procedure:

- Reaction Setup: To a solution of **(Tetrahydro-pyran-4-ylidene)-acetic acid** (0.284 g, 2.0 mmol) in dry DCM (20 mL) at 0 °C, add HOBt (0.324 g, 2.4 mmol) and EDC·HCl (0.460 g, 2.4 mmol).
  - Causality Insight: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and racemization.
- Stir the mixture for 15 minutes at 0 °C.
- Add the amine (benzylamine, 0.24 mL, 2.2 mmol) followed by the dropwise addition of triethylamine (0.56 mL, 4.0 mmol).
- Reaction Conditions: Remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours.

- Work-up: Dilute the reaction mixture with DCM (30 mL). Wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO<sub>3</sub> (2 x 20 mL), and brine (20 mL).
- Purification: Dry the organic layer over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate. Purify the crude product by flash chromatography to obtain the desired amide.

## PART III: Reactions at the Alkene Moiety

The electron-deficient C=C double bond is susceptible to nucleophilic conjugate addition and reduction. Catalytic hydrogenation is the most common method to saturate this bond.

### Protocol 4: Catalytic Hydrogenation of the Double Bond

This protocol reduces the exocyclic double bond to yield (Tetrahydro-pyran-4-yl)-acetic acid, leaving the carboxylic acid intact. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.

Materials & Reagents:

Reagent	M.W.	Amount (mmol)	Equiv.	Mass / Volume
(Tetrahydro-pyran-4-ylidene)-acetic acid	142.15	5.0	1.0	0.71 g
Palladium on Carbon (10% Pd/C)	-	-	5 mol%	~70 mg
Methanol (MeOH) or Ethyl Acetate (EtOAc)	-	-	-	50 mL

| Hydrogen (H<sub>2</sub>) | 2.02 | - | excess | Balloon or Parr shaker |

Step-by-Step Procedure:

- Reaction Setup: In a flask suitable for hydrogenation (e.g., a thick-walled round-bottom flask or a Parr bottle), dissolve **(Tetrahydro-pyran-4-ylidene)-acetic acid** (0.71 g, 5.0 mmol) in methanol (50 mL).
- Carefully add 10% Pd/C catalyst (~70 mg) to the solution.
  - Safety Note: Pd/C can be pyrophoric. Handle in a well-ventilated area and do not allow it to dry out in the presence of air and flammable solvents.
- Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.
- Reaction Conditions: Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon pressure is often sufficient, but a Parr apparatus at 50 psi can be used for faster reaction) at room temperature for 4-12 hours.
  - Causality Insight: The palladium surface adsorbs both hydrogen gas and the alkene. Hydrogen is transferred to the double bond in a syn-addition, leading to the saturated product.<sup>[8]</sup> This is a form of conjugate (1,4-) reduction.<sup>[9]</sup>
- Work-up: Once the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen atmosphere and replace it with nitrogen or argon.
- Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.
- Concentrate the filtrate under reduced pressure to yield the crude (Tetrahydro-pyran-4-yl)-acetic acid, which can be purified by recrystallization if necessary.

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